molecular formula C18H15F3N2O2 B1418095 (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide CAS No. 1025617-09-7

(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide

Cat. No.: B1418095
CAS No.: 1025617-09-7
M. Wt: 348.3 g/mol
InChI Key: JGJXPCZVYCFKLI-UHFFFAOYSA-N
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Description

(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an anilino group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide typically involves the following steps:

    Formation of the Anilino Intermediate: The starting material, 4-(trifluoromethyl)aniline, is reacted with an appropriate acylating agent to form an anilino intermediate.

    Coupling Reaction: The anilino intermediate is then coupled with an acetylated phenylpropenamide derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide is unique due to its specific structural features, such as the presence of both an acetyl group and a propenamide moiety, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJXPCZVYCFKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
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(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
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(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
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(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
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(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
Reactant of Route 6
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide

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